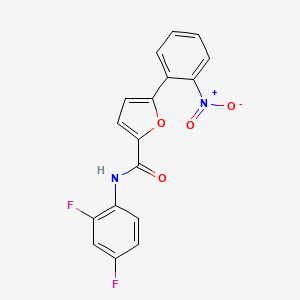![molecular formula C17H17FO2 B5834076 1-{4-[(2-fluorobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5834076.png)
1-{4-[(2-fluorobenzyl)oxy]phenyl}-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2-fluorobenzyl)oxy]phenyl}-1-butanone, commonly known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 2012 and has gained popularity in the research community due to its potential applications in studying the endocannabinoid system.
Mécanisme D'action
FUB-PB22 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Upon binding to these receptors, it activates various signaling pathways that lead to the modulation of neurotransmitter release and cellular responses.
Biochemical and Physiological Effects:
The use of FUB-PB22 in laboratory experiments has shown that it can induce a range of biochemical and physiological effects, such as analgesia, hypothermia, and altered locomotor activity. It has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FUB-PB22 in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, its use is limited by its potential for abuse and the lack of long-term safety data.
Orientations Futures
Future research on FUB-PB22 could focus on exploring its potential therapeutic applications in the treatment of various diseases, such as chronic pain, anxiety, and inflammation. It could also be used to investigate the role of the endocannabinoid system in the development and progression of certain cancers and neurodegenerative disorders. Additionally, further studies could be conducted to elucidate the mechanisms underlying the biochemical and physiological effects of FUB-PB22 and to develop safer and more effective synthetic cannabinoids.
Méthodes De Synthèse
The synthesis of FUB-PB22 involves a multi-step process that starts with the reaction of 2-fluorobenzyl chloride with 4-hydroxyphenylacetic acid to form 4-[(2-fluorobenzyl)oxy]phenylacetic acid. This intermediate is then converted to the final product, FUB-PB22, through a series of reactions involving acid chlorides and butanone.
Applications De Recherche Scientifique
FUB-PB22 has been used in various scientific studies to investigate the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are involved in the regulation of pain, appetite, mood, and immune function.
Propriétés
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-2-5-17(19)13-8-10-15(11-9-13)20-12-14-6-3-4-7-16(14)18/h3-4,6-11H,2,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGFUESXVCZPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

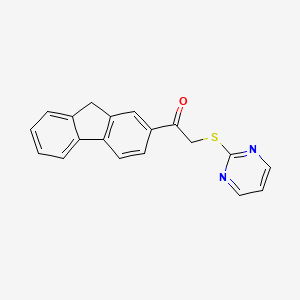
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5834001.png)
![5-methyl-3-(4-methylphenyl)-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5834009.png)
![methyl 2-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B5834019.png)
![6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5834020.png)
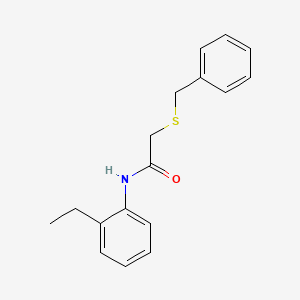

![2-(2-nitrovinyl)-5-[2-(trifluoromethyl)phenyl]furan](/img/structure/B5834034.png)
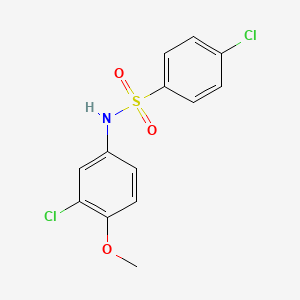
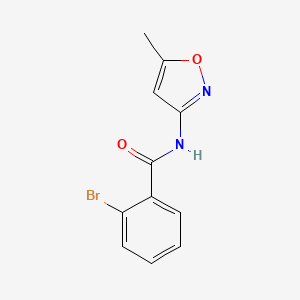
![2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B5834060.png)
![N-benzyl-2-cyano-3-[5-(diethylamino)-2-furyl]acrylamide](/img/structure/B5834079.png)

